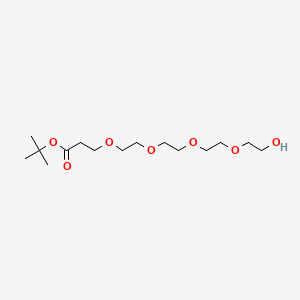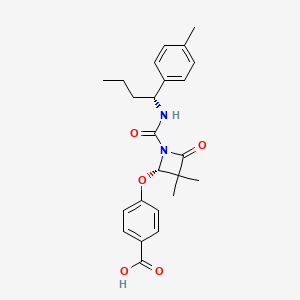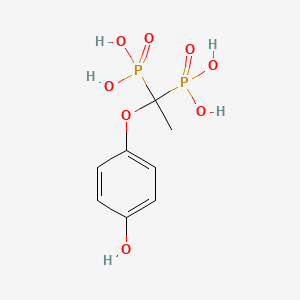
1-hydroxy-3,6,9,12-tétraoxapentadécane-15-oate de tert-butyle
Vue d'ensemble
Description
“Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate”, also known as Hydroxy-PEG4-t-butyl ester, is a heterobifunctional, PEGylated crosslinker . It features a hydroxyl group at one end and t-butyl-protected carboxylic acid at the other . This compound can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules .
Molecular Structure Analysis
The molecular formula of “Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate” is C15H30O7 . Its molecular weight is 322.39 . The SMILES string representation of the molecule is O=C(OC(C)(C)C)CCOCCOCCOCCOCCO .
Physical and Chemical Properties Analysis
“Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate” is a liquid at room temperature . Its refractive index is 1.4492 , and its density is 1.04746 g/mL . It should be stored at a temperature between 2-8°C .
Applications De Recherche Scientifique
C15H30O7 C_{15}H_{30}O_{7} C15H30O7
et une masse moléculaire de 322,39 . Ce composé est un agent de réticulation PEGylé hétérobifonctionnel qui présente un groupe hydroxyle à une extrémité et un acide carboxylique protégé par un groupe tert-butyle à l'autre . Je vais présenter ci-dessous ses applications dans différents domaines de la recherche scientifique.Développement de médicaments
En pharmacologie, ce composé est utilisé comme élément constitutif pour la synthèse de petites molécules et de conjugués de biomolécules. Il joue un rôle crucial dans le développement des conjugués anticorps-médicaments (ADC), qui sont conçus pour cibler des cellules cancéreuses spécifiques . Le lien PEG hydrophile améliore la solubilité et la stabilité, ce qui en fait un composant essentiel pour créer des agents thérapeutiques plus efficaces et moins toxiques.
Recherche protéique
Dans le domaine de la protéomique, 1-hydroxy-3,6,9,12-tétraoxapentadécane-15-oate de tert-butyle est utilisé dans la synthèse des chimères ciblant la protéolyse (PROTAC). Ces molécules induisent la dégradation ciblée des protéines, une approche prometteuse pour traiter les maladies causées par une expression protéique anormale .
Biotechnologie
Les applications biotechnologiques comprennent son utilisation comme agent de réticulation. Le composé facilite le processus de bioconjugaison, qui est essentiel pour attacher différentes biomolécules les unes aux autres ou à des supports solides, permettant ainsi une multitude d'applications de bio-ingénierie .
Chimie analytique
En chimie analytique, cet agent de réticulation aide à modifier les surfaces pour la chromatographie et la spectrométrie de masse. Il permet d'immobiliser des réactifs ou des analytes, améliorant ainsi la détection et l'analyse d'échantillons biologiques complexes .
Science des matériaux
La capacité du composé à agir comme un lien est également exploitée en science des matériaux. Il est utilisé pour modifier les propriétés de surface des polymères et des gels, ce qui influence leur interaction avec les systèmes biologiques. Ceci est particulièrement pertinent dans le développement de matériaux biocompatibles .
Science de l'environnement
Bien que les applications directes en science de l'environnement ne soient pas explicitement documentées, les propriétés du composé suggèrent des utilisations potentielles dans le développement de matériaux écologiques. Sa biodégradabilité et sa non-toxicité pourraient être bénéfiques pour la création de matériaux durables .
Chimie médicinale
En chimie médicinale, This compound sert de précurseur dans la synthèse de divers candidats médicaments. Sa polyvalence permet la création de structures moléculaires diverses, qui peuvent être criblées pour une activité thérapeutique .
Biologie chimique
Enfin, en biologie chimique, ce composé est utilisé pour concevoir et synthétiser des composés outils. Ce sont des molécules qui peuvent moduler les processus biologiques, fournissant des informations sur les mécanismes sous-jacents de la vie et des maladies .
Mécanisme D'action
Target of Action
Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate is a heterobifunctional, PEGylated crosslinker . It is primarily used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules . The primary targets of this compound are therefore the molecules it is designed to link together.
Mode of Action
This compound features a hydroxyl group at one end and a t-butyl-protected carboxylic acid at the other . The t-butyl-protected carboxylic acid can be deprotected under acidic conditions . This allows the compound to form a covalent bond with its target molecule, effectively linking the two together.
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on the specific molecules it is used to link together. As a pegylated crosslinker, it is often used to increase the solubility of hydrophobic compounds in biological applications .
Pharmacokinetics
As a pegylated compound, it is likely to have improved solubility and stability compared to non-pegylated compounds . This could potentially enhance its bioavailability.
Result of Action
The result of the action of Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate is the formation of a covalent bond between two molecules, effectively linking them together . This can be used to modify the properties of the linked molecules, such as their solubility, stability, or biological activity.
Action Environment
The action of this compound can be influenced by environmental factors such as pH. The t-butyl-protected carboxylic acid group can be deprotected under acidic conditions , which would allow the compound to form a covalent bond with its target molecule. Therefore, the pH of the environment could potentially influence the efficacy of this compound.
Orientations Futures
The potential applications of “Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate” are vast, given its utility as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules . It could play a significant role in the development of new drugs and therapeutic strategies .
Analyse Biochimique
Biochemical Properties
It is known that it can be used for bioconjugation This suggests that it may interact with enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
Given its use in bioconjugation , it may influence cell function by interacting with various cellular components
Molecular Mechanism
It is known to be used in bioconjugation , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O7/c1-15(2,3)22-14(17)4-6-18-8-10-20-12-13-21-11-9-19-7-5-16/h16H,4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRDXEGYAVAMLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-[[1-Carboxy-4-(diaminomethylideneamino)-3-hydroxybutyl]amino]ethylamino]butanedioic acid](/img/structure/B1673893.png)
![N-{(2r,4s,5s)-2-Benzyl-5-[(Tert-Butoxycarbonyl)amino]-4-Hydroxy-6-Phenylhexanoyl}-L-Leucyl-L-Phenylalaninamide](/img/structure/B1673895.png)
![(18Z)-1,14,24-Trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1673896.png)

![tert-butyl N-[(2S,3S,5R)-5-benzyl-3-hydroxy-6-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1673898.png)
![(18Z)-17-ethyl-1,14,24-trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1673900.png)
![5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B1673902.png)
![1'-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]](/img/structure/B1673903.png)
![[3',4,6-Trihydroxy-6'-(hydroxymethyl)-5'-[3,4,5-trihydroxy-6-[[(2E,4E)-8-hydroxydeca-2,4-dienoyl]oxymethyl]oxan-2-yl]oxyspiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E)-7-hydroxy-8,14-dimethylhexadeca-2,4,8,10-tetraenoate](/img/structure/B1673904.png)




![3-[1-Benzyl-3-(3,3-dimethylbutanoyl)-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B1673915.png)
